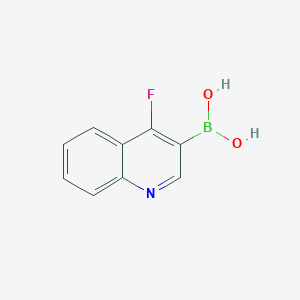

4-Fluoroquinoline-3-boronic acid

概要

説明

Synthesis Analysis

Boronic acids, including “4-Fluoroquinoline-3-boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This property is a key aspect of the molecular structure of boronic acids, including “this compound”.

Chemical Reactions Analysis

Boronic acids, including “this compound”, interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Physical And Chemical Properties Analysis

Boronic acids, including “this compound”, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

科学的研究の応用

Catalysis and Organic Synthesis

4-Fluoroquinoline-3-boronic acid and its derivatives are extensively used in catalytic processes and organic synthesis. A notable application is the Ir-catalyzed C–H borylation of fluoroquinolines, enabling the formation of quinoline boronic esters. These esters are key intermediates in various transformations crucial to medicinal chemistry. Specifically, they can be used to unmask fluoroquinolones, which are the core structures of many antibiotics (Hickey et al., 2022).

Chemosensors and Detection Applications

Fluoroquinoline boronic acids have been employed in the development of chemosensors, especially for the detection of ions and reactive species. For instance, a novel water-soluble styrylquinolinium boronic acid has shown potential as a ratiometric optical chemosensor for hypochlorite ions, demonstrating high selectivity and rapid detection capabilities (Wang et al., 2013).

Biological Applications

Boronic acids, including fluoroquinoline derivatives, find applications in various biological areas. They are used for biological labeling, protein manipulation, and as potential therapeutic agents. Their interaction with diols is particularly significant, enabling them to function in diverse biological contexts (Lacina et al., 2014).

Biomedical Applications

The unique reactivity and responsive nature of boronic acid-containing compounds, such as fluoroquinoline boronic acids, make them valuable in biomedical applications. They have been explored for treatments in areas like HIV, obesity, diabetes, and cancer. Despite their potential, boronic acid-containing polymers are still considered underutilized in this domain (Cambre & Sumerlin, 2011).

Pharmaceutical Research

In pharmaceutical research, fluoroquinoline boronic acids are investigated for their role in the development of enzyme inhibitors and as agents in boron neutron capture therapy for cancer treatment. They are also explored for their ability to mimic antibodies and recognize biologically important saccharides (Yang et al., 2003).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 4-Fluoroquinoline-3-boronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared and generally environmentally benign .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . The compound’s boronic acid group plays a crucial role in this reaction, enabling the formation of carbon–carbon bonds .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that the compound is solid and light yellow in appearance . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The compound is used in laboratory settings and should be handled with care due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

生化学分析

Biochemical Properties

4-Fluoroquinoline-3-boronic acid plays a significant role in various biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming reversible covalent bonds with active site residues. Additionally, this compound can bind to proteins and other biomolecules through its boronic acid moiety, which forms stable complexes with diols and other nucleophilic groups .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can modulate the activity of kinases, leading to altered phosphorylation states of downstream targets. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This interaction inhibits enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can modulate gene expression by binding to DNA or RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although its potency may diminish with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic processes can affect the overall activity and efficacy of this compound, influencing its role in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound within different cellular compartments can affect its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

(4-fluoroquinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFUWHBBRKKHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N=C1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745784-11-6 | |

| Record name | (4-fluoroquinolin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。